molecular formula C17H17N3O6 B13974543 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid

Cat. No.: B13974543
M. Wt: 359.3 g/mol
InChI Key: XJZDMFVXRJAJDF-UHFFFAOYSA-N
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Description

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid (hereafter referred to as the target compound) is a synthetic small molecule derived from lenalidomide, a well-known immunomodulatory drug (IMiD). It is synthesized via the reaction of lenalidomide with succinic anhydride in dimethylformamide (DMF), yielding a carboxylated derivative with a succinic acid linker . The compound retains the 2,6-dioxopiperidine (piperidin-2,6-dione) moiety, a structural hallmark of IMiDs, which is critical for binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex .

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C17H17N3O6/c21-13(6-7-15(23)24)18-11-3-1-2-9-10(11)8-20(17(9)26)12-4-5-14(22)19-16(12)25/h1-3,12H,4-8H2,(H,18,21)(H,23,24)(H,19,22,25)

InChI Key

XJZDMFVXRJAJDF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Reagents and Materials

  • Lenalidomide (1.0 mmol)
  • Carboxylic acid derivative (1.0 mmol) — in this case, 4-oxobutanoic acid or related acids
  • EDCI (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, 0.2 mmol)
  • HOBT (1-Hydroxybenzotriazole, 0.2 mmol)
  • Solvent: N,N-Dimethylformamide (DMF), 12 mL

Reaction Conditions

  • The reaction mixture of lenalidomide and the acid is stirred in DMF at 25 °C for 24 hours.
  • After completion, water is added to quench the reaction.
  • The mixture is extracted with ethyl acetate three times.
  • The combined organic layers are concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography using a gradient of dichloromethane/methanol (from 20:1 to 10:1, v/v).

Yield and Physical Data

  • The target compound is obtained as a white solid.
  • Yield: 78.2%
  • Melting point: 172–174 °C
  • Characterization by ^1H NMR (400 MHz, DMSO-d6) shows characteristic peaks at δ 12.18 (s, 1H), 11.04 (s, 1H), 9.88 (s, 1H), among others, confirming the structure.

Reaction Mechanism Insights

The key reaction is an amide bond formation facilitated by carbodiimide chemistry:

  • EDCI activates the carboxylic acid to form an O-acylisourea intermediate.
  • HOBT acts as an additive to suppress side reactions and improve coupling efficiency by forming a more reactive ester intermediate.
  • The amine group on the isoindolinone attacks the activated ester, forming the amide linkage.
  • The reaction is performed at ambient temperature to minimize side reactions and degradation.

Comparative Synthesis Data Table

Parameter Details
Starting Materials Lenalidomide, 4-oxobutanoic acid derivative
Coupling Agents EDCI (0.2 mmol), HOBT (0.2 mmol)
Solvent N,N-Dimethylformamide (DMF), 12 mL
Reaction Temperature 25 °C
Reaction Time 24 hours
Work-up Water quench, extraction with ethyl acetate (3x)
Purification Flash column chromatography (DCM/MeOH gradient)
Yield 78.2%
Physical State White solid
Melting Point 172–174 °C
Characterization ^1H NMR (400 MHz, DMSO-d6)

Additional Notes on Analogous Compounds

Similar compounds with longer alkyl chains (6-oxohexanoic acid and 7-oxoheptanoic acid derivatives) have been synthesized using the same general procedure, yielding 67.8% and 69.4%, respectively, with melting points of 154–156 °C and 142–144 °C. This confirms the robustness and versatility of the synthetic method for preparing a series of related amino acid derivatives.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It primarily exerts its effects by modulating the activity of TNF-α, a cytokine involved in inflammation and immune responses . By inhibiting TNF-α, the compound can reduce inflammation and potentially inhibit the growth of certain cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a class of 2,6-dioxopiperidine-containing derivatives with variable linker regions and functional groups. Below is a detailed comparison with structurally and functionally related compounds:

Structural Analogues

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Key Applications/Findings References
Target Compound Succinic acid (4-oxobutanoic acid) linker ~401.35 PROTAC synthesis; CRBN-binding moiety for targeted protein degradation
5-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-5-oxopentanoic acid Glutaric acid (5-oxopentanoic acid) linker ~415.38 Enhanced solubility; tested in renal fibrosis models for LRG1 degradation
4-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)butanoic acid Butanoic acid linker with dual dioxo groups on isoindolinone ~415.37 Improved binding to CRBN; used in kinase inhibitor conjugates
2-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)acetic acid Acetic acid linker (shorter chain) ~357.34 Reduced steric hindrance; research tool for cereblon engagement studies
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid Fluorophenyl substitution; lacks dioxopiperidine core ~225.19 Metal chelation studies; no CRBN-binding activity

Functional Comparison

  • CRBN Binding Affinity: The target compound and its analogues retain the 2,6-dioxopiperidine motif, which is essential for binding to CRBN. However, linker length and hydrophilicity modulate binding efficiency. For example, the glutaric acid variant (5-oxopentanoic acid) shows improved solubility but comparable CRBN engagement to the target compound . The dual dioxo isoindolinone variant (1,3-dioxoisoindolin-4-yl) exhibits stronger CRBN interactions due to additional hydrogen-bonding sites .
  • PROTAC Applications: The target compound’s succinic acid linker is frequently utilized in PROTACs to conjugate CRBN ligands with target-binding warheads (e.g., kinase inhibitors). For instance, AP-PROTAC-2 employs this structure to degrade oncogenic kinases . In contrast, WJ117-16, a triazine-containing PROTAC, uses a modified 4-oxobutanoic acid linker with extended polyethylene glycol (PEG) chains for improved pharmacokinetics .
  • Stability and Toxicity :

    • Compounds with shorter linkers (e.g., acetic acid derivative) show reduced metabolic stability in vitro but lower cytotoxicity in cell culture models .
    • The fluorophenyl analogue lacks CRBN-binding capacity, highlighting the necessity of the dioxopiperidine scaffold for IMiD-like activity .

Biological Activity

The compound 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClF2N3O4C_{22}H_{18}ClF_{2}N_{3}O_{4}, with a molecular weight of approximately 461.85 g/mol. The structure features a dioxopiperidine moiety linked to an isoindolin framework, which contributes to its biological properties.

Research indicates that compounds similar to 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of arginases, which are implicated in various disease states including cardiovascular conditions .
  • Cell Signaling Modulation : It may influence cellular signaling pathways by interacting with receptors or altering the expression of genes involved in inflammation and apoptosis.
  • Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

Biological Activities

The biological activities of the compound can be categorized into several areas:

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For example, a derivative exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence indicating that the compound may have neuroprotective properties. It has been suggested that it could mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .

Cardiovascular Benefits

In models of myocardial ischemia/reperfusion injury, compounds related to this structure have shown promising results in reducing infarct size and improving cardiac function . This highlights its potential therapeutic role in cardiovascular diseases.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • Study on Arginase Inhibition : A study focused on a series of arginase inhibitors, noting that one compound significantly reduced infarct size in rat models of myocardial ischemia/reperfusion injury, demonstrating the potential for therapeutic applications in heart disease .
  • Neuroprotection in Animal Models : Research involving animal models has shown that derivatives can protect against neurodegeneration by modulating inflammatory responses and enhancing neuronal survival under stress conditions .

Data Tables

Biological ActivityEffectReference
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveReduces oxidative stress
CardiovascularReduces infarct size

Q & A

Q. What are the optimal synthetic routes for 4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic acid, and how can reaction yields be improved?

The synthesis typically involves coupling the isoindolinone core with the 4-oxobutanoic acid moiety. Key steps include:

  • Knoevenagel condensation for ketone formation, followed by hydrolysis and decarboxylation (as seen in analogous 4-oxobutanoic acid derivatives) .
  • Amide bond formation between the isoindolin-4-ylamine and 4-oxobutanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) .
  • Purification via recrystallization or preparative HPLC to achieve >95% purity. Yield optimization can be achieved by controlling reaction temperature (0–25°C) and using anhydrous solvents (e.g., DMF or THF) .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR spectroscopy (1H, 13C) to verify the presence of the dioxopiperidinyl, isoindolinone, and 4-oxobutanoic acid moieties.
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M+Na]+ ions).
  • HPLC with UV/Vis detection (e.g., C18 column, 220–280 nm) to assess purity and stability .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Enzyme inhibition assays (e.g., for kynurenine-3-hydroxylase or COX-2) using fluorogenic substrates .
  • Cell viability assays (e.g., MTT or ATP-based assays) in cancer cell lines (e.g., MM.1S for hematological malignancies) to measure IC50 values .
  • Binding affinity studies (SPR or ITC) to assess interactions with targets like CRBN E3 ligase .

Advanced Research Questions

Q. How can PROTACs incorporating this compound be designed to enhance target protein degradation?

  • Linker optimization : Use polyethylene glycol (PEG) or alkyl chains to balance solubility and proteasome recruitment efficiency. For example, 6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexanoic acid (a derivative) showed improved CRBN binding .
  • Ternary complex stability : Evaluate linker length and rigidity using molecular dynamics simulations .
  • In vitro validation : Measure degradation efficiency (DC50) in leukemia cell lines (e.g., RPMI-8226) via Western blot .

Q. What strategies address conflicting data in its pharmacokinetic (PK) and pharmacodynamic (PD) profiles?

  • Metabolic stability : Incubate with liver microsomes to identify major metabolites (e.g., oxidation of the piperidinyl ring) .
  • Plasma protein binding : Use equilibrium dialysis to assess free drug availability, which may explain discrepancies between in vitro potency and in vivo efficacy .
  • Tissue distribution studies : Radiolabel the compound and track biodistribution in murine models .

Q. How can companion biomarkers identify responders to therapies involving this compound?

  • Genomic profiling : Screen for CRBN expression levels (via qPCR or IHC) in patient-derived xenograft (PDX) models, as CRBN downregulation correlates with resistance .
  • Proteomic analysis : Monitor ubiquitination markers (e.g., IKZF1/3 degradation) in peripheral blood mononuclear cells (PBMCs) .

Q. What experimental models are appropriate for studying its efficacy in hematological cancers?

  • In vivo models : Use immunocompromised mice (e.g., NSG) engrafted with human multiple myeloma cells (e.g., MM.1S-Luc) to measure tumor regression via bioluminescence .
  • Syngeneic models : Evaluate immune-mediated effects in CT26 colorectal cancer models .

Methodological Challenges and Solutions

Q. How can solubility issues be mitigated during formulation for in vivo studies?

  • Salt formation : Prepare sodium or trifluoroacetate salts (e.g., 4-((6-aminohexyl)oxy)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione 2,2,2-trifluoroacetate) .
  • Nanoformulation : Use liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What computational tools predict its off-target effects?

  • Molecular docking : Screen against kinases (e.g., EGFR) using AutoDock Vina .
  • Transcriptomic analysis : Apply RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Q. How do structural modifications influence its CRBN-binding affinity and degradation efficiency?

  • Piperidinyl substitution : Replace the 2,6-dioxopiperidin-3-yl group with 2,5-dioxopyrrolidin-3-yl to alter binding kinetics .
  • Amino acid linker variation : Compare glycine vs. β-alanine linkers in PROTAC designs .

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